molecular formula C7H7F3N2O2 B2634524 1-Ethyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid CAS No. 155377-11-0

1-Ethyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid

Cat. No.: B2634524
CAS No.: 155377-11-0
M. Wt: 208.14
InChI Key: UGXKLEYJWXQPHC-UHFFFAOYSA-N
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Description

1-Ethyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the trifluoromethyl group and the carboxylic acid functionality makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

The synthesis of 1-Ethyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrazole ring. Common starting materials include ethyl hydrazine and trifluoroacetic acid.

    Cyclization: The ethyl hydrazine reacts with trifluoroacetic acid under acidic conditions to form the pyrazole ring.

    Carboxylation: The resulting pyrazole intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base to introduce the carboxylic acid group.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Ethyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Ethyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and stability.

Comparison with Similar Compounds

1-Ethyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-Methyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethyl-3-(difluoromethyl)-1h-pyrazole-4-carboxylic acid: Contains a difluoromethyl group instead of a trifluoromethyl group.

    1-Ethyl-3-(trifluoromethyl)-1h-pyrazole-5-carboxylic acid: The carboxylic acid group is positioned differently on the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

1-ethyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-2-12-3-4(6(13)14)5(11-12)7(8,9)10/h3H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXKLEYJWXQPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155377-11-0
Record name 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 1-ethyl-3-trifluoromethylpyrazole-4-carboxylate (2.17 g) was dissolved in ethanol and potassium hydroxide (1.06 g) in water was added. The reaction was stirred at room temperature overnight. Ethanol was removed under reduced pressure and the resulting residue partitioned between water and ether. The aqueous layer was separated, acidified with hydrochloric acid (2M) and extracted with ether. The combined organic extracts were dried over anhydrous magnesium sulphate and evaporated in vacuo to give 1-ethyl-3-trifluoromethylpyrazole-4-carboxylic acid as a white solid (1.86 g). NMR (CDCl3) δ1.45(t,3H), 4.20(q,2H), 7.95(s,1H).
Name
Ethyl 1-ethyl-3-trifluoromethylpyrazole-4-carboxylate
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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